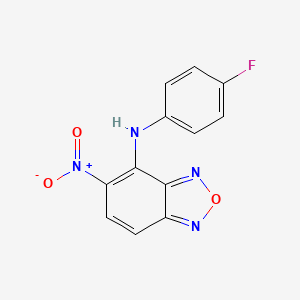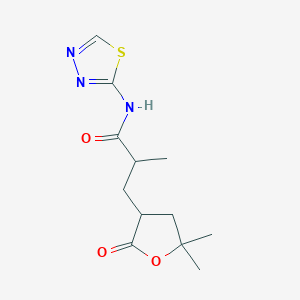
2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide
Descripción general
Descripción
2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with five fluorine atoms and a 2-methyl-1-phenylpropyl group. This compound is notable for its unique structural features, which confer distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzoyl chloride and 2-methyl-1-phenylpropylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the amide bond.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted benzamides.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Lacks the 2-methyl-1-phenylpropyl group, resulting in different physical and chemical properties.
2,3,4,5,6-Pentafluoro-N-(2-methyl-2-heptanyl)benzamide: Contains a different alkyl substituent, affecting its reactivity and applications.
1,2,3,4,5-Pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene: A structurally related compound with distinct electronic properties due to the additional pentafluorophenyl group.
Uniqueness
2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These features influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-methyl-1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO/c1-8(2)16(9-6-4-3-5-7-9)23-17(24)10-11(18)13(20)15(22)14(21)12(10)19/h3-8,16H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODSOSGOEPUOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B4050017.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4050034.png)


![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4050059.png)
![2-(1-{[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4050061.png)
![[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]acetic acid](/img/structure/B4050067.png)


![N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B4050081.png)
![3-isobutyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4050083.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4050101.png)
![4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050103.png)
